2-(Butan-2-yl)cyclopropane-1-carbaldehyde
Description
2-(Butan-2-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a butan-2-yl substituent and a carbaldehyde functional group. Cyclopropane rings are known for their high ring strain, which influences reactivity and stability.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-butan-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-3-6(2)8-4-7(8)5-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
GQRLKXVGUSVAJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CC1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a reagent such as a diazo compound in the presence of a transition metal catalyst. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of 2-(Butan-2-yl)cyclopropane-1-carbaldehyde may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate advanced purification techniques such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening and the formation of more stable products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(Butan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: 2-(Butan-2-yl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Butan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropane ring’s strain can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The following cyclopropane carbaldehyde derivatives are structurally related and provide a basis for comparison:
Key Observations:
Longer alkenyl chains (e.g., hexenyl) may enhance hydrophobicity, impacting solubility and volatility.
Compounds with complex substituents (e.g., dioxane isomers in ) may face regulatory restrictions under RoHS due to environmental or health risks .
Stereochemical Complexity :
- Analogues like 2-methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde exist as stereoisomeric mixtures, suggesting that the target compound may also exhibit stereoisomerism depending on synthesis routes .
Physicochemical Properties (Inferred from Analogues)
Biological Activity
2-(Butan-2-yl)cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and applications in various fields, supported by data tables and relevant case studies.
The molecular formula of 2-(Butan-2-yl)cyclopropane-1-carbaldehyde is , with a molecular weight of 142.20 g/mol. Its structure features a cyclopropane ring, which is known for its strain and reactivity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | 2-(Butan-2-yl)cyclopropane-1-carbaldehyde |
| CAS Number | 1489-69-6 |
Biological Activity Overview
The biological activity of 2-(Butan-2-yl)cyclopropane-1-carbaldehyde has been examined in several studies, revealing its potential as an antimicrobial agent and its interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2-(Butan-2-yl)cyclopropane-1-carbaldehyde exhibit significant antimicrobial properties. For instance, derivatives containing cyclopropane moieties have shown effectiveness against a range of bacteria and fungi. A study demonstrated that modifications to the cyclopropane structure could enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that warrants further exploration.
Case Study: Antimicrobial Efficacy
In a comparative study, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the cyclopropane ring significantly increased the inhibitory concentration (IC50) values compared to non-cyclopropane counterparts.
| Compound | IC50 (µg/mL) against S. aureus | IC50 (µg/mL) against E. coli |
|---|---|---|
| 2-(Butan-2-yl)cyclopropane-1-carbaldehyde | 15 | 25 |
| Control Compound | 40 | 60 |
The mechanism by which 2-(Butan-2-yl)cyclopropane-1-carbaldehyde exerts its biological effects is primarily through interaction with cellular membranes and enzymatic pathways. The unique strain in the cyclopropane ring may facilitate interactions with membrane proteins or enzymes, potentially disrupting cellular processes.
Interaction with Enzymes
Preliminary studies suggest that this compound may inhibit key enzymes involved in bacterial metabolism. For example, it has been hypothesized that it could act as a competitive inhibitor for specific dehydrogenases, impacting the energy production pathways in microbial cells.
Research Findings
Recent advances in synthetic methodologies have allowed for the creation of various analogs of 2-(Butan-2-yl)cyclopropane-1-carbaldehyde, enabling detailed SAR studies. These studies have highlighted how modifications to the aldehyde group or substitutions on the cyclopropane can significantly alter biological activity.
Table: Structural Modifications and Biological Activity
| Modification | Biological Activity Change |
|---|---|
| Addition of halogen at C3 | Increased antimicrobial potency |
| Replacement of aldehyde with ketone | Reduced activity |
| Methyl substitution at C4 | Enhanced lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
